molecular formula C18H18N2OS2 B4946545 2-[2-(2-Prop-2-enylphenoxy)ethylsulfanyl]-1,3-benzothiazol-6-amine

2-[2-(2-Prop-2-enylphenoxy)ethylsulfanyl]-1,3-benzothiazol-6-amine

Cat. No.: B4946545
M. Wt: 342.5 g/mol
InChI Key: JZKIAWAJYRKGHZ-UHFFFAOYSA-N
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Description

2-[2-(2-Prop-2-enylphenoxy)ethylsulfanyl]-1,3-benzothiazol-6-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole ring, which is known for its biological activity, and an allyl group, which can participate in various chemical reactions.

Preparation Methods

The synthesis of 2-[2-(2-Prop-2-enylphenoxy)ethylsulfanyl]-1,3-benzothiazol-6-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the benzothiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the allyl group: The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide.

    Attachment of the phenoxyethylsulfanyl group: This step involves the reaction of the benzothiazole derivative with 2-(2-Prop-2-enylphenoxy)ethylsulfanyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-[2-(2-Prop-2-enylphenoxy)ethylsulfanyl]-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The benzothiazole ring can be reduced to form a dihydrobenzothiazole derivative.

    Substitution: The phenoxyethylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[2-(2-Prop-2-enylphenoxy)ethylsulfanyl]-1,3-benzothiazol-6-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Its derivatives could be explored for their therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-Prop-2-enylphenoxy)ethylsulfanyl]-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

2-[2-(2-Prop-2-enylphenoxy)ethylsulfanyl]-1,3-benzothiazol-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[2-(2-prop-2-enylphenoxy)ethylsulfanyl]-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-2-5-13-6-3-4-7-16(13)21-10-11-22-18-20-15-9-8-14(19)12-17(15)23-18/h2-4,6-9,12H,1,5,10-11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKIAWAJYRKGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCSC2=NC3=C(S2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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